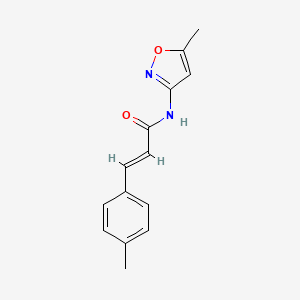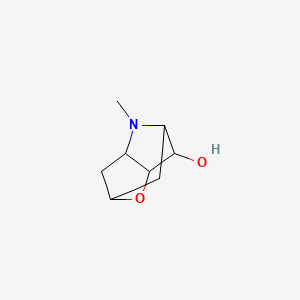
Scopoline
Overview
Description
Scopoline is a tropane alkaloid.
(4S)-6-Methyl-2-oxa-6-azatricyclo[3.3.1.03,7]nonan-4-ol is a natural product found in Apis cerana and Datura stramonium with data available.
Scientific Research Applications
Anti-Inflammatory and Anti-Arthritic Properties
- Scopoline isolated from Erycibe obtusifolia Benth stems has demonstrated significant anti-inflammatory and anti-angiogenic properties in the treatment of rheumatoid arthritis. It effectively reduced paw swelling and improved joint health in adjuvant-induced arthritic rats (Pan et al., 2009).
Liver Health and Fat Metabolism
- In studies on mice, this compound has shown beneficial effects in alleviating hepatic steatosis induced by a high-fat diet. It activates SIRT1-mediated signaling cascades, which are crucial regulators of lipid homeostasis (Yoo et al., 2017).
Obesity and Weight Management
- Research has demonstrated that this compound can prevent adipocyte differentiation and weight gain, both in vitro and in vivo. This suggests potential for this compound as a bioactive compound in the treatment and prevention of obesity (Park et al., 2020).
Molecular and Structural Studies
- The molecular structure of this compound has been studied using microwave spectroscopy, revealing details about its structurally distorted tropane (Écija et al., 2013).
Neurological Applications
- This compound and scopoletin have been identified as potential acetylcholinesterase inhibitors, which could have implications for treating neurological disorders like Alzheimer's disease (Rollinger et al., 2004).
Plant Biology and Genetics
- Studies on Arabidopsis thaliana have identified quantitative trait loci (QTLs) affecting this compound and scopoletin biosynthesis, providing insights into the genetic basis of coumarins biosynthesis in plants (Siwińska et al., 2014).
Osteoporosis Treatment
- Scopolin has shown potential in attenuating osteoporotic bone loss in ovariectomized mice, suggesting its usefulness in treating osteoporosis (Park et al., 2020).
Mechanism of Action
- These receptors play a crucial role in cholinergic signaling and parasympathetic nervous system function .
- Notably, scopolamine was the first drug offered commercially as a transdermal delivery system due to its dose-dependent adverse effects .
Target of Action
Mode of Action
Pharmacokinetics
Action Environment
Biochemical Analysis
Biochemical Properties
Scopoline plays a significant role in biochemical reactions by acting as a competitive inhibitor of muscarinic acetylcholine receptors (mAChRs) . It interacts with various enzymes, proteins, and biomolecules, including acetylcholine and muscarinic receptors. The nature of these interactions involves the binding of this compound to the mAChRs, thereby blocking the action of acetylcholine and inhibiting parasympathetic nervous system functions .
Cellular Effects
This compound affects various types of cells and cellular processes by influencing cell signaling pathways, gene expression, and cellular metabolism . It acts as a nonspecific muscarinic antagonist at all four muscarinic receptor sites (M1, M2, M3, and M4), leading to altered parasympathetic nervous system functions . This results in effects such as reduced glandular secretion, smooth muscle relaxation, and changes in heart rate .
Molecular Mechanism
The molecular mechanism of this compound involves its competitive antagonism of muscarinic acetylcholine receptors . By binding to these receptors, this compound inhibits the action of acetylcholine, leading to a decrease in parasympathetic nervous system activity . This inhibition affects various physiological processes, including smooth muscle contraction, glandular secretion, and heart rate regulation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time due to its stability and degradation . This compound is known to have a half-life of approximately 5 hours and is metabolized in the liver by the enzyme CYP3A4 . Long-term studies have shown that this compound can induce neurobehavioral alterations and changes in cellular function over extended periods .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . At low doses, this compound can cause mild cognitive impairments and changes in locomotor activity . At higher doses, it can induce significant neurobehavioral alterations, including anxiety-like behaviors and decreased serotonin levels . Toxic effects at high doses include severe cognitive impairments and disruptions in cholinergic transmission .
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily in the liver . It is metabolized by the enzyme CYP3A4, which converts it into inactive metabolites that are excreted by the kidneys . The metabolic pathway of this compound also involves interactions with other enzymes and cofactors that influence its metabolic flux and metabolite levels .
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms . It can cross the blood-brain barrier and is distributed throughout the central nervous system . This compound interacts with transporters and binding proteins that facilitate its movement across cell membranes and its accumulation in specific tissues .
Subcellular Localization
The subcellular localization of this compound is primarily within the cytoplasm and the central nervous system . It is known to accumulate in specific compartments, such as the endoplasmic reticulum and mitochondria, where it exerts its effects on cellular function . Post-translational modifications and targeting signals play a role in directing this compound to these specific subcellular locations .
Properties
| { "Design of the Synthesis Pathway": "The synthesis pathway of Scopoline involves a multi-step process that includes several chemical reactions.", "Starting Materials": [ "Tropinone", "Methyl vinyl ketone", "Hydrogen", "Palladium on carbon", "Hydrochloric acid", "Sodium hydroxide", "Ethanol", "Acetic acid", "Sodium borohydride", "Methanol" ], "Reaction": [ "Step 1: Tropinone is reacted with methyl vinyl ketone in the presence of hydrogen and palladium on carbon catalyst to form tropinone enamine.", "Step 2: Tropinone enamine is reacted with hydrochloric acid to form tropinone hydrochloride.", "Step 3: Tropinone hydrochloride is reacted with sodium hydroxide to form tropinone.", "Step 4: Tropinone is reacted with acetic acid and sodium borohydride to form 3-acetoxy-1-tropinone.", "Step 5: 3-acetoxy-1-tropinone is reacted with methanol and hydrochloric acid to form Scopoline." ] } | |
CAS No. |
487-27-4 |
Molecular Formula |
C8H13NO2 |
Molecular Weight |
155.19 g/mol |
IUPAC Name |
(4S)-6-methyl-2-oxa-6-azatricyclo[3.3.1.03,7]nonan-4-ol |
InChI |
InChI=1S/C8H13NO2/c1-9-5-2-4-3-6(9)8(11-4)7(5)10/h4-8,10H,2-3H2,1H3/t4?,5?,6?,7-,8?/m0/s1 |
InChI Key |
MEGPURSNXMUDAE-IKTQEEBSSA-N |
Isomeric SMILES |
CN1C2CC3CC1C([C@H]2O)O3 |
SMILES |
CN1C2CC3CC1C(C2O)O3 |
Canonical SMILES |
CN1C2CC3CC1C(C2O)O3 |
Pictograms |
Irritant |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of Scopoline?
A: this compound has a molecular formula of C8H13NO2 and a molecular weight of 155.19 g/mol. [, , , , ]
Q2: Can you describe the unique structural features of this compound?
A: this compound is a structurally distorted tropane alkaloid. It features a three-ring system with a 7β-hydroxytropane configuration. This unique structure arises from the intramolecular cyclization of its isomer, Scopine, which breaks the original epoxy group and forms a new ether bridge. []
Q3: How is the structure of this compound confirmed using spectroscopic techniques?
A: Proton (1H) and Carbon-13 (13C) Nuclear Magnetic Resonance (NMR) spectroscopy has been instrumental in fully assigning the spectral data for this compound and its derivatives, confirming its structure and providing insights into the C-6 configuration of its derivatives. [] Additionally, microwave spectroscopy studies in a supersonic jet expansion provided the first description of the distorted tropane ring in the gas phase. []
Q4: How does this compound exist in the gas phase?
A: Research shows that this compound exists predominantly as a single, stable conformer in the gas phase. This was confirmed using Fourier transform microwave spectroscopy within a pulsed supersonic jet. []
Q5: Can this compound be synthesized, and what are some notable derivatives?
A: Yes, this compound can be synthesized through various methods. One approach involves a concise route starting from 8-oxabicyclo[3.2.1]oct-6-en-3-ones, ultimately leading to functionalized Scopolines and related cage molecules. [] A notable derivative is Scopolamine N-oxide, synthesized and found to exhibit significant Acetylcholine esterase (AChE) inhibitory activity. []
Q6: How does the presence of a hydroxyl group influence the structure of this compound?
A: The hydroxyl group in this compound forms an intramolecular hydrogen bond with the nitrogen atom (O-H⋅⋅⋅N). This interaction stabilizes the molecule and forces the N-methyl group into a less stable axial conformation. []
Q7: What are the known biological activities of this compound and its derivatives?
A: this compound derivatives, particularly those synthesized from Datura innoxia, have shown promising acetylcholine esterase (AChE) and protease inhibitory activities. [] this compound itself has not demonstrated significant activity against these enzymes.
Q8: Are there any agricultural applications for this compound or related compounds?
A: Research suggests that this compound, as a coumarin found in sunflowers, may play a role in the plant's defense mechanisms against microorganisms, insects, and parasitic plants. This finding suggests potential applications in developing resistant sunflower varieties or in crop protection strategies. []
Q9: What analytical techniques are commonly used for the detection and quantification of this compound?
A: Various analytical methods are employed to study this compound. These include gas chromatography-mass spectrometry (GC-MS) for detection in biological samples, [, ] high-performance liquid chromatography (HPLC) for separation and quantification, [, ] and thin-layer chromatography (TLC) coupled with UV spectroscopy for identification and characterization. []
Q10: How is direct analysis in real time mass spectrometry (DART-MS) used in this compound research?
A: DART-MS has proven valuable in rapidly identifying and differentiating plant species, including those containing this compound, based on the unique chemical fingerprints of their seeds. This high-throughput technique analyzes seeds in their native form, eliminating the need for solvent extraction. []
Q11: Has this compound been detected in aged cognac, and what is its significance?
A: Research has identified this compound among other heterosides in aged cognac, originating from the wooden barrels used for aging. This finding highlights the complex chemical interactions between the cognac and the wood, contributing to the beverage's evolving flavor profile during maturation. []
Q12: What is known about the metabolism of Scopolamine, a related compound, in the human body?
A: Studies indicate that approximately 34% of transdermally administered Scopolamine is excreted in urine. [] A significant portion of this excreted Scopolamine (79%) exists in conjugated forms, primarily with glucuronic acid and/or sulfuric acid, while the remaining 21% is excreted in its unbound form. []
Q13: What are some promising areas for future research on this compound?
A: Future research could explore the potential of this compound derivatives as therapeutic agents, particularly in the context of neurodegenerative diseases like Alzheimer’s disease. [] Investigating the structure-activity relationships of novel this compound analogs could lead to the development of compounds with improved potency, selectivity, and safety profiles.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


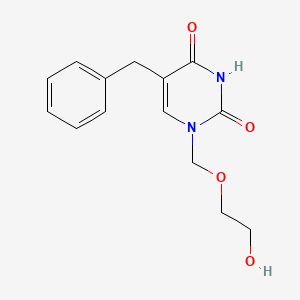
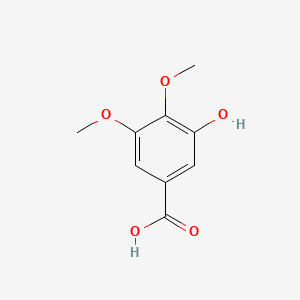
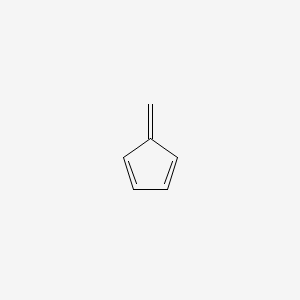

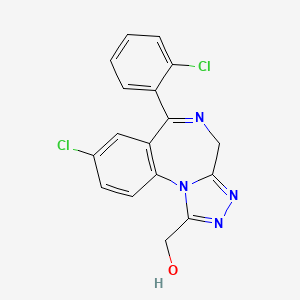
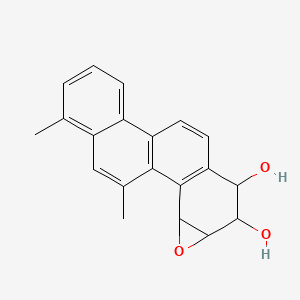
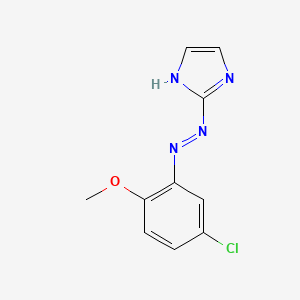
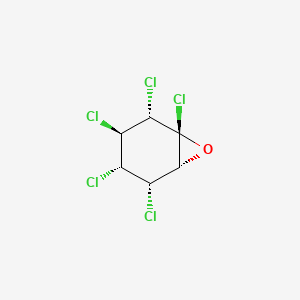
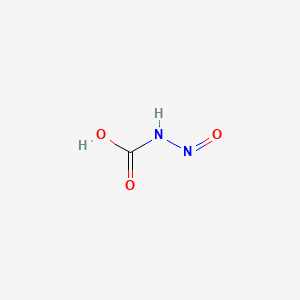
![Tetrazolo[1,5-a]pyrimidine](/img/structure/B1219648.png)
